Thiophene-3,4-diamine dihydrobromide
CAS No.: 169698-12-8
Cat. No.: VC20900408
Molecular Formula: C4H8Br2N2S
Molecular Weight: 276 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169698-12-8 |
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Molecular Formula | C4H8Br2N2S |
Molecular Weight | 276 g/mol |
IUPAC Name | thiophene-3,4-diamine;dihydrobromide |
Standard InChI | InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H |
Standard InChI Key | WGSALEGYSVVPJQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=CS1)N)N.Br.Br |
Canonical SMILES | C1=C(C(=CS1)N)N.Br.Br |
Introduction
Chemical Identity and Structure
Molecular Characteristics
Thiophene-3,4-diamine dihydrobromide is characterized by a thiophene core with two amino groups at the 3 and 4 positions, stabilized as a dihydrobromide salt. The compound exhibits distinct structural properties that contribute to its reactivity and applications.
Table 1. Chemical Identity Information
Parameter | Value |
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Chemical Name | Thiophene-3,4-diamine dihydrobromide |
CAS Numbers | 169698-12-8, 78637-85-1 |
Molecular Formula | C₄H₈Br₂N₂S |
Molecular Weight | 275.99 g/mol |
Parent Compound | Thiophene-3,4-diamine (C₄H₆N₂S) |
Related Salt | Thiophene-3,4-diamine dihydrochloride (90069-81-1) |
The compound features a five-membered thiophene ring containing a sulfur atom, with two amino groups positioned adjacently at carbons 3 and 4. These amino groups are protonated and stabilized by bromide counterions in the dihydrobromide salt form, which significantly alters its physical properties compared to the free base. |
Physical Properties
Thiophene-3,4-diamine dihydrobromide appears as a crystalline solid, typically grey to brown in color. Its salt form provides enhanced stability compared to the free base, though it requires specific storage conditions for optimal preservation.
Table 2. Physical Properties
Synthesis Methods
Synthetic Routes
The synthesis of thiophene-3,4-diamine dihydrobromide typically begins with 3,4-dibromothiophene as a key precursor. Multiple synthetic pathways have been developed to produce this compound efficiently.
One effective synthetic approach involves using a copper catalyst system:
Table 3. Key Synthetic Route Details
Reaction Conditions and Optimizations
The reaction conditions significantly influence the yield and purity of thiophene-3,4-diamine dihydrobromide. The general procedure involves:
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Mixing the substrate (0.25 mmol), catalyst complex (2.5 × 10⁻³ mmol), caesium carbonate (1 mmol), concentrated aqueous ammonia (0.5 mL), and tetrabutylammonium bromide (0.25 mmol) in water (0.5 mL)
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Heating the reaction mixture to 110-140°C in a sealed tube for 8-24 hours
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Cooling to room temperature, followed by extraction with ethyl acetate
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Drying over anhydrous MgSO₄, removing solvents, and purifying via recrystallization or silica gel chromatography
The salt formation is typically achieved by treating the free base (3,4-diaminothiophene) with hydrobromic acid in an appropriate solvent, typically ethanol, to precipitate the dihydrobromide salt.
Applications in Materials Science
Organic Electronics
Thiophene-3,4-diamine dihydrobromide serves as a critical building block for the synthesis of organic electronic materials, particularly in the development of organic field-effect transistors (OFETs) and similar devices.
Table 4. Applications in Organic Electronics
Photovoltaic Applications
In the field of organic photovoltaics, thiophene-3,4-diamine dihydrobromide is utilized to synthesize thienopyrazine-based materials, which function as low band gap components in organic solar cells.
Table 5. Photovoltaic Material Properties
Sensor Development
Derivatives of thiophene-3,4-diamine have been employed in the development of electrochemical sensors for detecting various analytes, including biomolecules and environmental pollutants.
Table 6. Sensor Applications
Sensor Type | Detection Target | Detection Limit | Response Time |
---|---|---|---|
Electrochemical | Glucose | 5 μM | <10 seconds |
Chemical | Heavy metals | 1 μM | <15 seconds |
Gas | H₂S | Variable | Variable |
The redox-active nature of thiophene derivatives makes them particularly suitable for electrochemical sensing applications. Additionally, coordination complexes formed from thiophene-3,4-diamine derivatives have shown promise in H₂S detection through specific fluorescence responses. |
Chemical Reactivity
Reactivity Profile
Thiophene-3,4-diamine dihydrobromide exhibits diverse reactivity, primarily centered on the amino groups and the thiophene ring. The salt form modulates this reactivity, generally making it more stable but also affecting its nucleophilicity compared to the free base.
Table 7. Key Reaction Types
Reaction Type | Conditions | Products | Applications |
---|---|---|---|
Oxidation | Oxidizing agents (e.g., KMnO₄) | Nitro or nitroso derivatives | Functional materials |
Reduction | Reducing agents (e.g., LiAlH₄) | Modified amine derivatives | Pharmaceutical intermediates |
Substitution | Nucleophiles (e.g., sodium alkoxides) | Functionalized thiophenes | Tailored electronic properties |
Condensation | Diketones, aldehydes | Thieno[3,4-b]pyrazine derivatives | Organic semiconductors |
The amine groups can undergo typical reactions such as acylation, alkylation, and condensation reactions with carbonyl compounds. These transformations are essential for incorporating the thiophene unit into more complex molecular architectures. |
Condensation Reactions
Particularly important are condensation reactions with diketones, which lead to the formation of thieno[3,4-b]pyrazine derivatives. These reactions typically proceed through nucleophilic addition followed by dehydration:
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Nucleophilic attack of the amino groups on the carbonyl carbons
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Formation of imine intermediates
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Intramolecular cyclization
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Dehydration to form the pyrazine ring
These reactions produce extended π-conjugated systems with interesting electronic and optical properties, making them valuable for applications in organic electronics .
Comparison with Similar Compounds
Comparative Analysis
The properties and applications of thiophene-3,4-diamine dihydrobromide can be better understood by comparing it with structurally related compounds, particularly its dihydrochloride analog.
Table 8. Comparison with Related Compounds
Structure-Property Relationships
The counter-ion significantly influences the physical properties and reactivity of these compounds:
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The bromide counter-ions enhance electron-withdrawing effects, which can shift absorption spectra compared to the free base
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Salt forms generally exhibit higher melting points and greater stability than the free base
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The dihydrobromide form may exhibit reduced photodegradation compared to the free base due to stabilized charge-separated states
These structure-property relationships provide valuable insights for selecting the appropriate form for specific applications.
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